3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Overview
Description
3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a tert-butylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a thieno[2,3-d]pyrimidine precursor with a tert-butylphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: May be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Tert-butylphenyl)methylidene]amino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-[(4-Tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a tert-butylphenylmethyl group is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12-13(2)23-17-16(12)18(22)21(11-20-17)10-14-6-8-15(9-7-14)19(3,4)5/h6-9,11H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWSEOZARJRDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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